molecular formula C12H13FO3 B14185754 (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one CAS No. 926292-92-4

(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one

Katalognummer: B14185754
CAS-Nummer: 926292-92-4
Molekulargewicht: 224.23 g/mol
InChI-Schlüssel: PBNUFSQWIOLKRQ-MNOVXSKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one: is a chemical compound characterized by its unique structure, which includes a fluorophenyl group and a hydroxyethyl group attached to an oxolanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one typically involves the reaction of 3-fluorophenylacetic acid with ethylene oxide in the presence of a strong base, such as sodium hydroxide, to form the corresponding oxirane. This intermediate is then subjected to a ring-opening reaction with a suitable nucleophile, such as a hydroxyl group, to yield the desired oxolan-2-one derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form, such as a tetrahydrofuran derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

  • Oxidation can yield ketones or carboxylic acids.
  • Reduction can produce tetrahydrofuran derivatives.
  • Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme mechanisms and receptor interactions due to its unique structural features.

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The uniqueness of (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one lies in its specific combination of a fluorophenyl group and an oxolanone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Eigenschaften

CAS-Nummer

926292-92-4

Molekularformel

C12H13FO3

Molekulargewicht

224.23 g/mol

IUPAC-Name

(5S)-5-[(1R)-2-(3-fluorophenyl)-1-hydroxyethyl]oxolan-2-one

InChI

InChI=1S/C12H13FO3/c13-9-3-1-2-8(6-9)7-10(14)11-4-5-12(15)16-11/h1-3,6,10-11,14H,4-5,7H2/t10-,11+/m1/s1

InChI-Schlüssel

PBNUFSQWIOLKRQ-MNOVXSKESA-N

Isomerische SMILES

C1CC(=O)O[C@@H]1[C@@H](CC2=CC(=CC=C2)F)O

Kanonische SMILES

C1CC(=O)OC1C(CC2=CC(=CC=C2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.